molecular formula C10H11N5 B2780534 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine CAS No. 1159522-34-5

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

カタログ番号: B2780534
CAS番号: 1159522-34-5
分子量: 201.233
InChIキー: WAFBITWNSGXAJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a heterocyclic compound that features a triazolopyrazine ring fused to a pyridine ring

作用機序

Target of Action

The primary targets of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine are Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains . These bacteria are common pathogens responsible for a variety of infections.

Mode of Action

It is known to exhibitantibacterial activities . The compound likely interacts with specific bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazolopyrazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

化学反応の分析

Types of Reactions

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives

科学的研究の応用

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine has several scientific research applications:

類似化合物との比較

Similar Compounds

Uniqueness

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is unique due to its specific fusion of triazolopyrazine and pyridine rings, which imparts distinct electronic and steric properties. These features make it a valuable compound for research and development in various scientific fields.

生物活性

The compound 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a member of the triazolo-pyrazine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure is characterized by a triazole ring fused to a pyrazine moiety and a pyridine group. Its molecular formula is C9H7N5C_9H_7N_5 with a molecular weight of approximately 189.19 g/mol.

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of triazolo-pyrazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .
  • Adenosine Receptor Modulation : The compound has been evaluated for its interaction with adenosine receptors (A1R and A2AR). In vitro studies demonstrated that certain derivatives can selectively inhibit these receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class may exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound's structural features enable it to bind effectively to adenosine receptors. This binding can alter intracellular signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in cancer cell metabolism and proliferation. For example, inhibition of phosphodiesterase (PDE) enzymes has been linked to increased levels of cyclic AMP (cAMP), promoting apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the efficacy of related compounds:

  • Study on Anticancer Activity : A derivative of this compound was tested against various cancer cell lines including MCF-7 and A549. The study reported an IC50 value of 0.95 µM for one derivative against A549 cells, indicating potent anticancer activity .
  • Adenosine Receptor Study : In another study focusing on multi-target ligands at adenosine receptors, compounds similar to this compound were synthesized and evaluated for their binding affinity and inhibitory activity against PDE10A. Some compounds showed promising selectivity and potency with IC50 values below 10 µM .

Data Tables

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-73.79
AnticancerA5490.95
Adenosine ReceptorA1R<10
Adenosine ReceptorA2AR<10
PDE InhibitionPDE10A<10

特性

IUPAC Name

3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBITWNSGXAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=N3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-(2-pyridinyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (I100)(115 mg, 0.382 mmol) in dichloromethane (DCM) (1 mL), TFA (0.588 mL, 7.63 mmol) was added and mixture was stirred at RT for 3 h. Volatiles removed under reduced pressure and residue purified by SCX cartridge eluting first with MeOH and then with 2.0N NH3 in MeOH. Ammonia fractions were concentrated under reduced pressure yielding desired product as a pale yellow solid.60 mg.
Name
1,1-dimethylethyl 3-(2-pyridinyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
0.588 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。